5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
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Overview
Description
5-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid is a complex organic compound characterized by its sulfonamide group and pyridine ring structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,3-dihydrobenzo[b][1,4]dioxine , have been known to interact with specific biological receptors and enzymes .
Biochemical Pathways
Compounds with similar structures have been known to influence cellular pathways in a targeted manner . The exact pathways and their downstream effects would depend on the specific targets of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multi-step reactions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with pyridine-3-carboxylic acid under controlled conditions. The reaction typically requires a base such as triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyridine or sulfonamide derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical products.
Comparison with Similar Compounds
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonamido)benzoic acid: Similar structure but with a different position of the sulfonamide group.
2,3-Dihydro-1,4-benzodioxine-6-sulphonamide: A simpler compound lacking the pyridine ring.
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)9-5-10(8-15-7-9)16-23(19,20)11-1-2-12-13(6-11)22-4-3-21-12/h1-2,5-8,16H,3-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXXFQVJIDBLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CN=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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